2-Bromobenzyl-(cis-2-pentenyl)ether
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Overview
Description
2-Bromobenzyl-(cis-2-pentenyl)ether is an organic compound with the molecular formula C12H15BrO It is characterized by the presence of a bromobenzyl group and a cis-2-pentenyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzyl-(cis-2-pentenyl)ether typically involves the reaction of 2-bromobenzyl alcohol with cis-2-pentenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzyl-(cis-2-pentenyl)ether can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ether linkage can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, sodium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products
Nucleophilic Substitution: Products include substituted benzyl ethers.
Oxidation: Products include benzaldehyde or benzyl ketone derivatives.
Reduction: Products include benzyl alcohol derivatives.
Scientific Research Applications
2-Bromobenzyl-(cis-2-pentenyl)ether has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromobenzyl-(cis-2-pentenyl)ether depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzyl carbon. In oxidation reactions, the ether linkage is cleaved to form aldehydes or ketones.
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzyl-(trans-2-pentenyl)ether: Similar structure but with a trans-2-pentenyl group.
2-Chlorobenzyl-(cis-2-pentenyl)ether: Similar structure but with a chlorine atom instead of bromine.
2-Bromobenzyl-(cis-3-hexenyl)ether: Similar structure but with a cis-3-hexenyl group.
Uniqueness
2-Bromobenzyl-(cis-2-pentenyl)ether is unique due to the presence of both a bromobenzyl group and a cis-2-pentenyl ether linkage
Properties
IUPAC Name |
1-bromo-2-[[(Z)-pent-2-enoxy]methyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-2-3-6-9-14-10-11-7-4-5-8-12(11)13/h3-8H,2,9-10H2,1H3/b6-3- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWISDYFLMSNJM-UTCJRWHESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCOCC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\COCC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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